

# An In-depth Technical Guide to cis-Crotonaldehyde (CAS: 15798-64-8)

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

cis-Crotonaldehyde, with the CAS number 15798-64-8, is the (Z)-isomer of 2-butenal.[1] While less thermodynamically stable than its trans-counterpart, cis-crotonaldehyde is a reactive  $\alpha,\beta$ -unsaturated aldehyde that serves as a valuable intermediate in organic synthesis and is a subject of significant interest in toxicology and pharmacology due to its biological activities.[1] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis and purification methods, key chemical reactions, and biological significance of cis-crotonaldehyde. Detailed summaries of its toxicological and pharmacological signaling pathways are presented, along with methodologies for its analysis.

# **Chemical and Physical Properties**

**cis-Crotonaldehyde** is a colorless liquid with a pungent, suffocating odor.[2][3] It is flammable and can turn pale yellow upon exposure to light and air.[2] The majority of commercially available crotonaldehyde is a mixture of the cis- and trans-isomers, with the trans-isomer being predominant (>95%).[3][4]

Table 1: General and Physical Properties of cis-Crotonaldehyde



Property	Value	Reference(s)
CAS Number	15798-64-8	[1][4]
Molecular Formula	C4H6O	[1]
Molecular Weight	70.09 g/mol	[1]
IUPAC Name	(Z)-but-2-enal	[1]
Synonyms	(Z)-2-Butenal, Isocrotonaldehyde	[5]
Appearance	Colorless liquid	[2]
Melting Point	-74 °C	[5]
Boiling Point	104 °C	[5]
Density	0.8190 g/cm <sup>3</sup>	[5]
Refractive Index	1.4365	[5]
Solubility	Soluble in water (150 g/L at 20 °C), miscible with many organic solvents.	[2]

# **Synthesis and Purification**

The synthesis of pure **cis-crotonaldehyde** is challenged by the greater thermodynamic stability of the trans-isomer. The equilibrium between the two isomers heavily favors the trans form, with a reported ratio of approximately 50:1.[1] The primary methods for obtaining **cis-crotonaldehyde** involve the isomerization of the readily available trans-isomer.

## **Experimental Protocols**

#### 2.1.1. Photoisomerization of trans-Crotonaldehyde

• Principle: Irradiation of trans-crotonaldehyde with ultraviolet light can induce isomerization to the cis-form.[1][6] This method relies on the photochemical excitation of the molecule to a state where rotation around the C=C bond is more facile.



Methodology: A solution of trans-crotonaldehyde in an appropriate solvent (e.g., a non-polar organic solvent) is irradiated with a UV lamp, typically at a wavelength of 355 nm.[6][7] The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the ratio of cis to trans isomers. The reaction is an equilibrium process, so the product will be a mixture of both isomers.[8]

#### 2.1.2. Acid-Catalyzed Isomerization

- Principle: The isomerization of trans-crotonaldehyde to the cis-isomer can also be achieved under acidic conditions.[1] This is an equilibrium-driven process.
- Methodology: Treatment of trans-crotonaldehyde with a trace amount of a strong, dry acid, such as hydrochloric acid, can catalyze the isomerization.[1] Heating the mixture can also facilitate the attainment of equilibrium.[1] The resulting mixture typically contains a small percentage of the cis-isomer (around 2.0% at room temperature).[1]

#### 2.1.3. Purification of cis-Crotonaldehyde

- Principle: Due to the small boiling point difference between the cis and trans isomers, simple
  distillation is often insufficient for complete separation. A potential method for separating cis
  and trans isomers involves the differential reactivity or physical properties of their derivatives.
- Methodology: A method described for the separation of cis- and trans-cyclohexanediamine, which could potentially be adapted, involves the formation of dihydrochloride salts.[5] The isomers' dihydrochlorides may exhibit different solubilities in a given solvent system, allowing for fractional crystallization.[5] After separation, the pure isomer can be regenerated by neutralization with a base.[5]

# **Chemical Reactivity**

As an  $\alpha,\beta$ -unsaturated aldehyde, **cis-crotonaldehyde** is a reactive molecule participating in a variety of organic transformations. Its reactivity is characterized by the electrophilic nature of both the carbonyl carbon and the  $\beta$ -carbon of the alkene.

• Michael Addition: The β-carbon of **cis-crotonaldehyde** is susceptible to nucleophilic attack in a Michael addition reaction.[1] This reactivity is central to its biological effects, as



nucleophilic residues in biomolecules, such as the thiol group of cysteine in glutathione, can form covalent adducts.[9][10]

- Dienophile in Diels-Alder Reactions: The electron-deficient double bond allows ciscrotonaldehyde to act as a dienophile in Diels-Alder reactions.
- Condensation Reactions: The aldehyde functionality can participate in condensation reactions, for example, with active methylene compounds.

## **Biological Activity and Signaling Pathways**

**cis-Crotonaldehyde** is a biologically active molecule with significant toxicological and pharmacological effects. It is a known irritant to the skin, eyes, and respiratory tract.[3][4]

### **Toxicity and Apoptosis Induction**

The toxicity of **cis-crotonaldehyde** is largely attributed to its electrophilic nature, leading to the depletion of cellular nucleophiles, oxidative stress, and subsequent programmed cell death (apoptosis).

Figure 1: Signaling pathway of cis-crotonaldehyde-induced apoptosis.

### **Vasorelaxant Effects**

Recent studies have shown that crotonaldehyde can induce vasorelaxation through the activation of the Transient Receptor Potential Ankyrin-1 (TRPA1) channel in the vascular endothelium.

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